molecular formula C12H11N3OS B13084087 5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B13084087
M. Wt: 245.30 g/mol
InChI Key: CNXHXUKXLLESTB-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both thiazole and triazole rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzoyl hydrazine with methyl isothiocyanate, followed by cyclization with a suitable reagent to form the thiazolo[3,2-B][1,2,4]triazole ring system . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated thiazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3OS/c1-8-11(17-12-13-7-14-15(8)12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3

InChI Key

CNXHXUKXLLESTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)OC

Origin of Product

United States

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